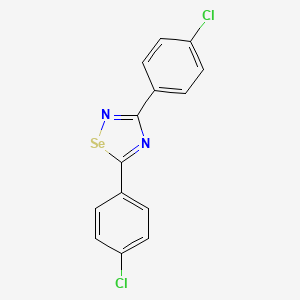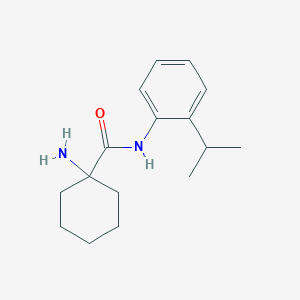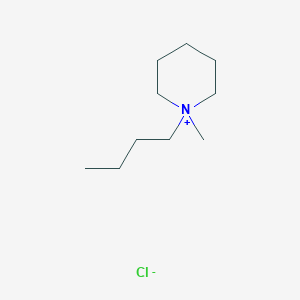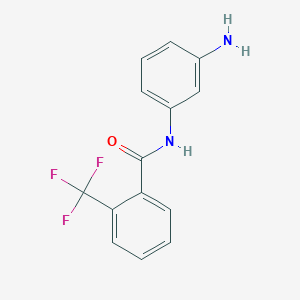![molecular formula C13H13N3O3 B13790430 Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a pyridine ring substituted with amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,3-diamino-4-chloropyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amino derivatives. Substitution reactions can result in a variety of substituted benzoate or pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate can be compared with other similar compounds, such as:
Methyl 4-(2-pyridinyl)benzoate: Similar structure but with different substitution patterns on the pyridine ring.
Benzoic acid, 3-[(2,3-diamino-4-pyridinyl)oxy]-, methyl ester: Another compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ester groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13N3O3 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
methyl 3-(2,3-diaminopyridin-4-yl)oxybenzoate |
InChI |
InChI=1S/C13H13N3O3/c1-18-13(17)8-3-2-4-9(7-8)19-10-5-6-16-12(15)11(10)14/h2-7H,14H2,1H3,(H2,15,16) |
Clave InChI |
VVVROICWDBXNQS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)OC2=C(C(=NC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)

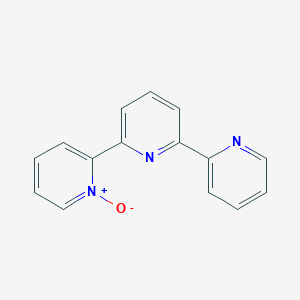
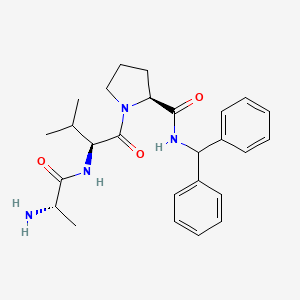
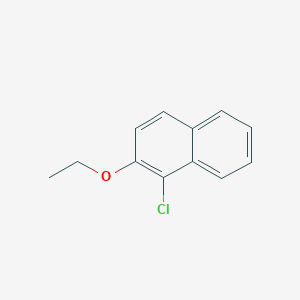
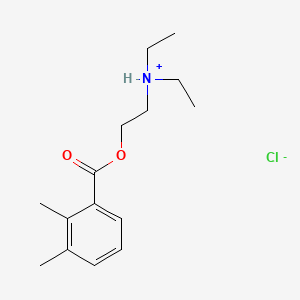
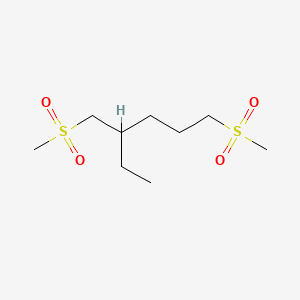
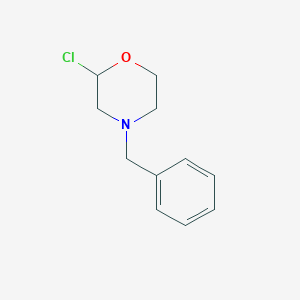
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
